4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H20N2O2S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, while others have been found to have cytotoxic effects on tumor cells .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the synthesis of essential proteins in bacteria, fungi, and viruses, thereby inhibiting their growth .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability due to their ability to cross biological membranes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biological Activity
4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Thiazole Ring : The thiazole ring is synthesized from α-haloketones and thiourea under basic conditions.
- Introduction of the Dimethylphenyl Group : This is achieved through Friedel-Crafts acylation using 2,5-dimethylbenzoyl chloride.
- Final Benzamide Formation : The final compound is obtained by reacting the thiazole derivative with benzoyl chloride.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For example:
- Case Study : A study evaluated several thiazole derivatives against various bacterial strains. The results showed that compounds similar to this compound exhibited potent antibacterial activity comparable to standard antibiotics like norfloxacin .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied:
- Mechanism of Action : These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation. For instance, they may inhibit kinases that are crucial for tumor growth.
- Case Study : In a specific study involving cancer cell lines (A-431 and HT29), thiazole derivatives demonstrated significant cytotoxic effects with IC50 values lower than those of established chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit enzymes critical for cell signaling pathways associated with cancer and microbial resistance.
- Protein-Ligand Interactions : Studies have shown that this compound can bind to specific proteins, altering their function and potentially leading to apoptosis in cancer cells .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(2,4-Dimethylphenyl)formamide | Structure | Moderate anticancer activity |
N-(4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl)-4-nitrobenzamide | Structure | Strong antimicrobial properties |
Properties
IUPAC Name |
4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-16-8-9-17(2)21(14-16)22-15-30-25(26-22)27-24(29)20-12-10-19(11-13-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDHNCJKLGDDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.